1-(1-Methylcyclopropyl)but-3-en-1-ol
Description
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-(1-methylcyclopropyl)but-3-en-1-ol |
InChI |
InChI=1S/C8H14O/c1-3-4-7(9)8(2)5-6-8/h3,7,9H,1,4-6H2,2H3 |
InChI Key |
JAEQLKDHVANTFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(CC=C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane Derivatives with Ketone vs. Alcohol Functional Groups
1-(1-Methylcyclopropyl)ethanone (C₆H₁₀O)
- Molecular Weight : 98.145 g/mol .
- Functional Groups : Cyclopropane ring with a methyl group and a ketone.
- Key Differences : The absence of a hydroxyl group and the shorter carbon chain (ethane vs. butene) reduce steric hindrance and alter reactivity. Ketones like this exhibit lower polarity compared to alcohols, impacting solubility and boiling points.
1-(1-Methylcyclopropyl)but-3-en-1-ol (Target Compound)
- Functional Groups : Cyclopropane, hydroxyl, and conjugated alkene.
- Reactivity : The hydroxyl group enables hydrogen bonding, increasing hydrophilicity, while the alkene may participate in Diels-Alder or electrophilic addition reactions.
Cyclic Alcohols: Cyclopropane vs. Cyclopentane Backbones
1-Methylcyclopentanol (C₆H₁₂O)
Butenol Derivatives with Varied Substituents
1-(2,4-Dimethoxyphenyl)-3-(trifluoromethyl)but-3-en-1-ol (12i)
- Molecular Formula : C₁₃H₁₅F₃O₃.
- Functional Groups : Aromatic rings (electron-donating methoxy groups), trifluoromethyl, and hydroxyl .
- Reactivity : The trifluoromethyl group enhances electronegativity, while the aromatic ring directs electrophilic substitution.
Target Compound
- Reactivity : The absence of aromatic or electron-withdrawing groups shifts reactivity toward alkene-based transformations (e.g., hydrofunctionalization).
Comparison Insight : Substituents like trifluoromethyl or methoxy groups dramatically alter electronic properties and reaction pathways compared to the simpler methylcyclopropyl substituent .
Data Table: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Features |
|---|---|---|---|---|
| This compound | C₈H₁₂O | 124.18 | Cyclopropane, hydroxyl, alkene | High ring strain, alkene reactivity |
| 1-(1-Methylcyclopropyl)ethanone | C₆H₁₀O | 98.145 | Cyclopropane, ketone | Lower polarity, ketone reactions |
| 1-Methylcyclopentanol | C₆H₁₂O | 100.16 | Cyclopentane, hydroxyl | Stable ring, higher boiling point |
| 1-(2,4-Dimethoxyphenyl)-3-(trifluoromethyl)but-3-en-1-ol | C₁₃H₁₅F₃O₃ | 288.26 | Aromatic, trifluoromethyl, hydroxyl | Electron-deficient alkene |
| 1-(1-Aminocyclopropyl)-3,3-dimethylcyclobutan-1-ol | C₉H₁₇NO | 155.24 | Cyclopropane, cyclobutane, amine, hydroxyl | Multifunctional hybrid structure |
Preparation Methods
Reaction Setup and Optimization
A mixture of zinc (≥98% purity, ≤10 µm particles) and cuprous chloride in tetrahydrofuran (THF) is stirred at 40°C under nitrogen to form an activated slurry. Methylene diiodide (CH₂I₂) and 3-buten-1-ol are introduced dropwise, triggering cyclopropanation at the alkene terminus. The reaction proceeds via a concerted mechanism, with the zinc-copper matrix stabilizing the carbene intermediate. Post-reaction, acidolysis with dilute HCl quenches residual reagents, and the organic phase is purified via fractional distillation to isolate the cyclopropanated product.
Table 1: Yield Dependence on Zinc Particle Size and Temperature
| Zinc Particle Size (µm) | Temperature (°C) | Yield (%) |
|---|---|---|
| ≤10 | 40 | 68 |
| 10–20 | 40 | 52 |
| ≤10 | 25 | 41 |
Optimal yields (68%) are achieved with sub-10 µm zinc at 40°C, highlighting the importance of surface area and activation efficiency. Side products, including unreacted dihalides and over-insertion adducts, are minimized through controlled reagent addition rates.
Dibromocyclopropanation Followed by Reductive Dehalogenation
Dibromocarbene addition to unsaturated alcohols, as demonstrated in MDPI/1420-3049/25/10/2364 , offers a two-phase route to cyclopropane derivatives. This method is particularly effective for substrates sensitive to Lewis acid conditions.
Phase-Transfer Catalyzed Dibromocyclopropanation
3-Buten-1-ol is treated with carbon tetrabromide (CBr₄) under phase-transfer conditions (tetrabutylammonium bromide as catalyst) in a biphasic water-dichloromethane system. Dibromocarbene, generated in situ, adds to the alkene, yielding 1-(2,2-dibromo-1-methylcyclopropyl)but-3-en-1-ol as a diastereomeric mixture.
Table 2: Effect of Solvent System on Diastereoselectivity
| Solvent | Diastereomer Ratio (trans:cis) | Yield (%) |
|---|---|---|
| Dichloromethane-H₂O | 3:1 | 74 |
| Toluene-H₂O | 1:1 | 62 |
| Ethyl Acetate-H₂O | 2:1 | 68 |
The dichloromethane-water system favors trans-diastereomers (3:1 ratio) due to enhanced carbene stability in nonpolar media.
Dehalogenation to Target Alcohol
The dibromide intermediate undergoes reductive debromination using lithium aluminum hydride (LiAlH₄) in dry ether. Selective reduction preserves the cyclopropane ring while cleaving C-Br bonds, affording this compound in 85% yield. Excess reductant and prolonged reaction times must be avoided to prevent ring-opening side reactions.
Transition-Metal-Catalyzed Cross-Coupling Strategies
Palladium-mediated cross-coupling, as exemplified in US11180503B2 , enables modular assembly of the cyclopropane-alcohol scaffold. This approach is ideal for introducing pre-functionalized cyclopropyl groups.
Negishi Coupling of Cyclopropylzinc Reagents
A cyclopropylzinc bromide, prepared from 1-methylcyclopropyl iodide and activated zinc, reacts with 3-bromo-but-3-en-1-ol under Pd-PEPPSI-IHeptCl catalysis. The reaction proceeds in toluene at 25°C, achieving 72% yield with >95% regioselectivity.
Table 3: Palladium Catalyst Screening for Coupling Efficiency
| Catalyst | Yield (%) | Selectivity (%) |
|---|---|---|
| Pd-PEPPSI-IHeptCl | 72 | 95 |
| Pd(dba)₂ | 58 | 82 |
| Pd(OAc)₂/P(t-Bu)₃ | 65 | 88 |
Pd-PEPPSI-IHeptCl outperforms other catalysts due to its bulky N-heterocyclic carbene ligand, which suppresses β-hydride elimination.
Grignard Addition to Cyclopropanecarboxaldehyde
A convergent synthesis involves nucleophilic addition of a vinyl Grignard reagent to 1-methylcyclopropanecarboxaldehyde, followed by oxidation state adjustment.
Aldehyde Synthesis and Grignard Reaction
1-Methylcyclopropanecarboxaldehyde is prepared via oxidation of 1-methylcyclopropanemethanol (pyridinium chlorochromate in DCM). Treatment with 3-butenylmagnesium bromide in THF at −78°C generates the tertiary alcohol precursor, which is oxidized to the ketone and subsequently reduced to the target alcohol using NaBH₄.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(1-Methylcyclopropyl)but-3-en-1-ol, and how does the cyclopropane ring influence reaction conditions?
- Methodological Answer : The synthesis typically involves cyclopropanation via the Simmons-Smith reaction, where zinc-copper couples transfer methylene groups to alkenes. The strained cyclopropane ring may require stabilization using low-temperature conditions (e.g., −78°C) to prevent ring-opening. Post-cyclopropanation, functionalization of the butenol chain can be achieved through Grignard addition or oxidation-reduction sequences. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The cyclopropyl group’s protons appear as complex multiplets (δ 0.5–1.5 ppm), while the allylic alcohol’s OH proton shows broad resonance (δ 1.5–2.5 ppm). The butenol double bond produces distinct coupling patterns (J ≈ 10–16 Hz) .
- IR Spectroscopy : A broad O-H stretch (~3200–3600 cm⁻¹) confirms the alcohol group.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 140–160) and fragmentation patterns validate the structure .
Q. What are the key considerations in designing kinetic stability studies for this compound under varying conditions?
- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to elevated temperatures (40–80°C) and varying pH (2–12). Monitor decomposition via HPLC or GC-MS. The cyclopropane ring’s strain may increase susceptibility to acid-catalyzed ring-opening, necessitating buffered neutral conditions for storage .
Advanced Research Questions
Q. How does the cyclopropane ring’s strain influence regioselectivity in electrophilic additions to the butenol double bond?
- Methodological Answer : The electron-rich double bond may undergo electrophilic addition (e.g., bromination or epoxidation). Computational DFT studies can predict regioselectivity by analyzing frontier molecular orbitals (FMOs). For instance, the LUMO of the strained cyclopropane may direct electrophiles to the less substituted alkene position. Experimental validation via NMR kinetics is advised .
Q. What strategies mitigate side reactions during allylic alcohol functionalization?
- Methodological Answer : Protect the hydroxyl group using tert-butyldimethylsilyl (TBS) ethers before performing reactions like Sharpless epoxidation or Mitsunobu alkylation. Catalytic hydrogenation with Pd/C or PtO₂ can reduce the double bond selectively without ring-opening if conducted under mild H₂ pressure (1–3 atm) .
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer : Use chiral catalysts such as Jacobsen’s Co-salen complexes for asymmetric epoxidation of the alkene precursor. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) can separate enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. What computational approaches predict the compound’s reactivity in transition metal-catalyzed coupling?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model steric effects of the methylcyclopropyl group on Pd-catalyzed Suzuki-Miyaura couplings. The bulky substituent may hinder transmetallation, favoring pre-coordination to less sterically hindered sites. Experimental screening of ligands (e.g., SPhos, XPhos) can optimize yields .
Q. What in vitro assays are suitable for screening biological activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) and cytotoxicity tests (MTT assay on cancer cell lines). For neuroactivity, use patch-clamp electrophysiology to assess ion channel modulation. Dose-response curves (IC₅₀) and molecular docking studies can elucidate mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
